molecular formula C7Cl2F4O B6325491 3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride CAS No. 13656-38-7

3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride

Cat. No.: B6325491
CAS No.: 13656-38-7
M. Wt: 246.97 g/mol
InChI Key: PUZGMKHSNQMYOK-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride: is a chemical compound with the molecular formula C7HCl2F3O . It is a derivative of benzoyl fluoride, characterized by the presence of three fluorine atoms and two chlorine atoms on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride typically involves the fluorination of 3,5-dichlorobenzoyl chloride. The reaction is carried out using a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide. The reaction conditions usually involve heating the mixture to a temperature range of 60-125°C .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with efficient mixing and temperature control systems.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include potassium fluoride, sodium methoxide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzoyl fluorides can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine and chlorine atoms on the benzene ring makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to form new carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

  • 3,4,5-Trifluorobenzoyl chloride
  • 2,4,5-Trifluorobenzoyl chloride
  • 3,5-Dichloro-2,4,6-trifluorobenzonitrile

Comparison: 3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and properties compared to other benzoyl fluorides. The combination of these halogens enhances its electrophilicity and makes it a versatile reagent in organic synthesis.

Properties

IUPAC Name

3,5-dichloro-2,4,6-trifluorobenzoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7Cl2F4O/c8-2-4(10)1(7(13)14)5(11)3(9)6(2)12
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZGMKHSNQMYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)C(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7Cl2F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600599
Record name 3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13656-38-7
Record name 3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 520 g of 3,5-dichloro-2,4,6-trifluorobenzotrifluoride and 400 g of chlorosulphonic acid is heated for 4 hours, whilst stirring, as described in Example 1. 392 g of 3,5-dichloro-2,4,6-trifluorobenzoyl fluoride (82% of the theoretical yield) of boiling point 90° to 95° C./15 mbars and nD20 :1.5007 are obtained by distillation.
Quantity
520 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One

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